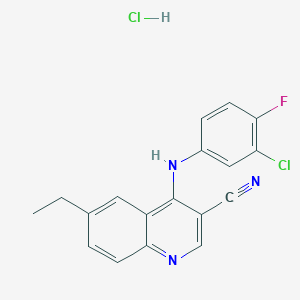

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a small molecule drug that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family and has been shown to possess a wide range of pharmacological properties, making it a promising candidate for further investigation.

Scientific Research Applications

Tyrosinase Inhibition

This compound has been identified as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .

Agaricus bisporus Research

The compound has been used in research involving Agaricus bisporus, a common type of mushroom . The research aimed to identify tyrosinase inhibitors from a synthetic source, and the compound was found to be effective in interactions with the catalytic site of tyrosinase from Agaricus bisporus .

Molecular Modelling

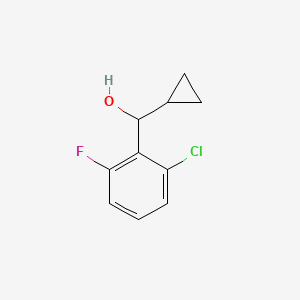

The compound has been used in molecular modelling studies to understand its interactions with the catalytic site of tyrosinase . These studies have shown that the presence of the 3-chloro-4-fluorophenyl fragment in the compound is an important structural feature to improve the tyrosinase inhibition .

Synthesis of New Compounds

The 3-chloro-4-fluorophenyl fragment of the compound has been incorporated into distinct chemotypes to synthesize new small compounds . These new compounds have shown improved tyrosinase inhibition, confirming the importance of the 3-chloro-4-fluorophenyl fragment .

Comparison with Reference Compounds

The compound, along with its newly synthesized analogues, has been compared with reference compounds for their potency as tyrosinase inhibitors . The compound and its analogues have shown higher potency when compared with the reference compounds .

Pharmaceutical Applications

Given its role as a tyrosinase inhibitor, the compound has potential applications in the pharmaceutical industry . It could be used in the development of treatments for conditions related to the overproduction of melanin, such as certain skin pigmentation disorders and Parkinson’s disease .

properties

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3.ClH/c1-2-11-3-6-17-14(7-11)18(12(9-21)10-22-17)23-13-4-5-16(20)15(19)8-13;/h3-8,10H,2H2,1H3,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQPMEXSDFXOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)

![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)

![1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2526854.png)